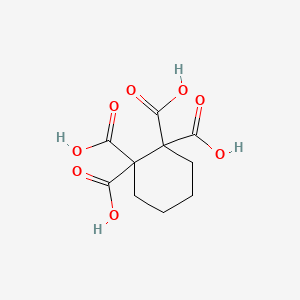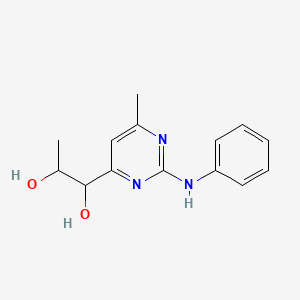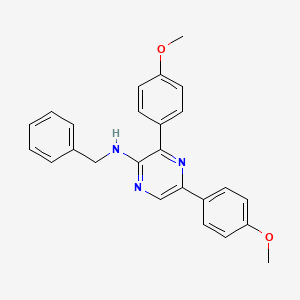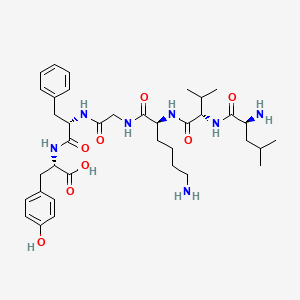
Cyclohexane-1,1,2,2-tetracarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexane-1,1,2,2-tetracarboxylic acid is an organic compound with the molecular formula C10H12O8. It is a derivative of cyclohexane, where four carboxylic acid groups are attached to the cyclohexane ring. This compound is known for its unique structural properties and its applications in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexane-1,1,2,2-tetracarboxylic acid can be synthesized through the oxidation of cyclohexene. The process involves introducing cyclohexene and oxygen into a reactor, where a catalyst facilitates the partial oxidation to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexane-1,1,2,2-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other functional groups.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce more highly oxidized carboxylic acids, while reduction can yield alcohols or aldehydes.
Applications De Recherche Scientifique
Cyclohexane-1,1,2,2-tetracarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: The compound is utilized in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: This compound is employed in the production of polyesters, coatings, and plastics.
Mécanisme D'action
The mechanism by which cyclohexane-1,1,2,2-tetracarboxylic acid exerts its effects involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes can participate in various catalytic and biochemical processes. The molecular targets and pathways involved include metal ion coordination sites and enzyme active sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane-1,2,4,5-tetracarboxylic acid: This compound has a similar structure but with carboxylic acid groups at different positions on the cyclohexane ring.
1,2,4,5-Benzenetetracarboxylic acid: A related aromatic compound with carboxylic acid groups attached to a benzene ring.
Uniqueness
Cyclohexane-1,1,2,2-tetracarboxylic acid is unique due to its specific arrangement of carboxylic acid groups, which imparts distinct chemical and physical properties. This unique structure allows it to form specific coordination complexes and participate in reactions that similar compounds may not readily undergo.
Propriétés
Numéro CAS |
223517-94-0 |
|---|---|
Formule moléculaire |
C10H12O8 |
Poids moléculaire |
260.20 g/mol |
Nom IUPAC |
cyclohexane-1,1,2,2-tetracarboxylic acid |
InChI |
InChI=1S/C10H12O8/c11-5(12)9(6(13)14)3-1-2-4-10(9,7(15)16)8(17)18/h1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18) |
Clé InChI |
RZIPTXDCNDIINL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)(C(=O)O)C(=O)O)(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9H-Pyrido[4,3-b]indole](/img/structure/B14258550.png)
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14258552.png)


![2-[(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)sulfanyl]-5-chloropyridine](/img/structure/B14258571.png)



![Benzene, 1,1'-[methylenebis(oxy)]bis[4-chloro-3-methoxy-](/img/structure/B14258617.png)
![7-Oxadispiro[2.0.2.1]heptane, 1,1,2,2,5,5,6,6-octamethyl-](/img/structure/B14258627.png)

![2-Ethylhexyl [(oxan-2-yl)sulfanyl]acetate](/img/structure/B14258639.png)
![Trimethyl-[4-methyl-3-(2-trimethylsilylethynyl)pent-3-en-1-ynyl]silane](/img/structure/B14258645.png)
